molecular formula C22H22N2O4S B2931192 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide CAS No. 897619-91-9

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide

Cat. No.: B2931192
CAS No.: 897619-91-9
M. Wt: 410.49
InChI Key: JVCKSVXFQLFOLH-UHFFFAOYSA-N
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Description

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide is a synthetic small molecule characterized by a naphthamide core substituted with a 2-ethoxy group and a phenyl ring bearing a 1,1-dioxidoisothiazolidin-2-yl moiety. This structural motif is often leveraged in medicinal chemistry for its metabolic stability and ability to modulate enzyme targets.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethoxynaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-2-28-20-12-11-16-7-3-4-10-19(16)21(20)22(25)23-17-8-5-9-18(15-17)24-13-6-14-29(24,26)27/h3-5,7-12,15H,2,6,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCKSVXFQLFOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=CC=C3)N4CCCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may contribute to its interactions with biological systems, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Isothiazolidine Ring : Contributes to the compound's reactivity and potential biological interactions.
  • Phenyl Group : Often involved in binding interactions with biological targets.
  • Naphthamide Moiety : Provides additional stability and may influence the compound's pharmacokinetics.
Property Value
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₅N₃O₃S
Molecular Weight301.35 g/mol
CAS NumberNot available

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The isothiazolidine ring may interact with enzymes, inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts:

Antimicrobial Activity

In vitro studies demonstrated that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a promising potential for this compound as an antimicrobial agent.

Cytotoxicity and Anticancer Activity

Further investigations into the cytotoxic effects of the compound on various cancer cell lines revealed:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell Line IC₅₀ (µM)
MCF-715
HeLa20
A54925

The IC₅₀ values indicate that the compound exhibits selective cytotoxicity towards cancer cells, warranting further investigation into its potential as an anticancer therapeutic.

Case Studies

A notable case study involved the administration of this compound in a murine model of bacterial infection. The study reported:

  • Treatment Regimen : Mice were treated with varying doses of the compound over seven days.
  • Results : A significant reduction in bacterial load was observed in treated mice compared to controls, suggesting effective in vivo antimicrobial activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Substituents
Target Compound C₂₄H₂₁N₂O₄S 449.5* Isothiazolidin dioxide, ethoxy, naphthamide 2-ethoxy-naphthamide, 3-isothiazolidin
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-(methylsulfonyl)phenyl)propanamide C₂₀H₂₄N₂O₅S₂ 436.5 Isothiazolidin dioxide, methylsulfonyl, propanamide Methylphenyl, propanamide chain
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) C₂₁H₁₈N₄O₂ 366.4 Triazole, naphthoxy, acetamide Triazole ring, naphthalene-O-methyl
N-(3-(1H-Tetrazol-1-yl)phenyl) isonicotinamide (TPIN) C₁₃H₁₁N₅O 253.3 Tetrazole, isonicotinamide Tetrazole ring, nicotinamide backbone
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.7 Phthalimide, chloro Chloro substituent, cyclic imide

*Estimated based on structural similarity to .

Key Observations:

  • Isothiazolidin Dioxide vs. Tetrazole/Phthalimide: The target compound’s isothiazolidin dioxide group offers distinct sulfone-mediated polarity and hydrogen-bond acceptor capacity compared to TPIN’s tetrazole (a carboxylic acid bioisostere) or 3-chloro-N-phenyl-phthalimide’s imide carbonyls. This may influence solubility and target binding .
  • Naphthamide vs. Acetamide/Triazole: The 2-ethoxy-naphthamide core in the target compound likely increases lipophilicity compared to the triazole-containing acetamide derivatives in , which prioritize heteroaromatic interactions .
  • Substituent Effects: The methylsulfonyl group in ’s analog enhances electrophilicity, whereas the ethoxy group in the target compound may improve membrane permeability .

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